7-Deoxyloganetic acid

Descripción

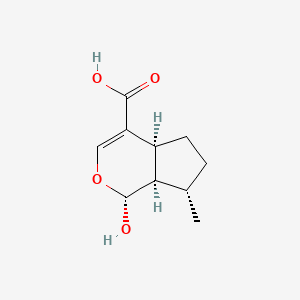

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H14O4 |

|---|---|

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

(1R,4aS,7S,7aR)-1-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C10H14O4/c1-5-2-3-6-7(9(11)12)4-14-10(13)8(5)6/h4-6,8,10,13H,2-3H2,1H3,(H,11,12)/t5-,6+,8+,10+/m0/s1 |

Clave InChI |

DKGYTSKPMLWLEI-FIZOKRMRSA-N |

SMILES isomérico |

C[C@H]1CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O |

SMILES canónico |

CC1CCC2C1C(OC=C2C(=O)O)O |

Origen del producto |

United States |

Biosynthetic Pathway Elucidation of 7 Deoxyloganetic Acid

Early Stages of Monoterpene Precursor Formation

The initial steps of the pathway are dedicated to constructing the fundamental C10 monoterpene backbone. This process occurs within the plastids, utilizing precursors from the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.comnih.gov

Geranyl pyrophosphate (GPP) is a key intermediate in the biosynthesis of all monoterpenes. wikipedia.orgfrontiersin.org It is formed through the condensation of two five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgbiorxiv.org This head-to-tail condensation reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS), a type of prenyltransferase. oup.comnih.gov In many plants, GPPS exists as a heterodimeric enzyme, composed of a large and small subunit, which ensures the specific production of the C10 GPP molecule. oup.comnih.gov This enzymatic step is crucial as it provides the direct precursor for the vast diversity of monoterpenoids. nih.govfrontiersin.org

Table 1: GPP Synthesis Overview

| Precursors | Enzyme | Product | Description |

| Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Geranyl Pyrophosphate Synthase (GPPS) | Geranyl Pyrophosphate (GPP) | Condensation of two C5 units to form the C10 monoterpene precursor. wikipedia.orgoup.com |

The pyrophosphate ester, GPP, is subsequently converted to the acyclic monoterpene alcohol, geraniol (B1671447). This reaction is catalyzed by geraniol synthase (GES), which hydrolyzes the pyrophosphate group from GPP. frontiersin.orgnih.gov The activity of GES is a critical control point, channeling the metabolic flux from the general isoprenoid pathway specifically toward monoterpene and subsequent iridoid biosynthesis. mdpi.comfrontiersin.org

Enzymatic Steps from Geraniol to 7-Deoxyloganetic Acid

Following the formation of geraniol, a series of oxidative and cyclization reactions transform the linear monoterpene into the complex cyclopentanopyran structure of this compound. These steps are catalyzed by a sequence of highly specific enzymes.

The first committed step in the iridoid pathway following geraniol formation is its hydroxylation at the C-10 position. tandfonline.com This reaction is catalyzed by Geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase belonging to the CYP76B subfamily. tandfonline.comnih.govnih.gov G10H is considered a key regulatory enzyme in the biosynthesis of terpenoid indole (B1671886) alkaloids. nih.govresearchgate.net In some plants, such as Catharanthus roseus, a related enzyme, geraniol 8-oxidase (G8O), which also belongs to the CYP76 family, performs this initial oxidation. nih.gov This is followed by further oxidation steps to yield 8-oxogeranial, the substrate for the subsequent cyclization step. nih.govresearchgate.net

The formation of the characteristic iridoid cyclopentanopyran skeleton is catalyzed by iridoid synthase (ISY). whiterose.ac.uknih.gov ISY is an atypical reductase that catalyzes the reductive cyclization of the linear dialdehyde, 8-oxogeranial. nih.govacs.org The mechanism involves an NAD(P)H-dependent reduction followed by a cyclization (such as a Michael-type addition) to form a mixture of iridodial (B1216469) and nepetalactol stereoisomers. whiterose.ac.uknih.govresearchgate.net These compounds represent the first cyclic intermediates in the pathway, establishing the core iridoid scaffold. nih.govresearchgate.net ISY defines a new class of monoterpene cyclase, mechanistically distinct from canonical terpene cyclases. nih.gov

The final series of reactions to produce this compound is catalyzed by a single multifunctional cytochrome P450 enzyme, Iridoid Oxidase (IO), also known as this compound Synthase (7DLS). wikipedia.orgnih.govuniprot.org This enzyme, identified as CYP76A26 in Catharanthus roseus, catalyzes a complex three-step oxidation of the methyl group of nepetalactol or iridodial to form the carboxylic acid group of this compound. nih.govnih.govnih.gov The discovery of this enzyme was a critical step in fully elucidating the seco-iridoid pathway. nih.goveuropa.eu Functional expression of CYP76A26 confirmed its role in converting nepetalactol into this compound, thus removing a significant bottleneck in understanding and potentially engineering the biosynthesis of valuable MIAs. nih.govuniversiteitleiden.nl

Table 2: Enzymatic Pathway from Geraniol to this compound

| Substrate | Enzyme(s) | Product(s) | Enzyme Class |

| Geraniol | Geraniol 10-Hydroxylase (G10H) / Geraniol 8-Oxidase (G8O); 8-hydroxygeraniol oxidoreductase (8-HGO) | 8-Oxogeranial | Cytochrome P450; Oxidoreductase nih.govnih.gov |

| 8-Oxogeranial | Iridoid Synthase (ISY) | Iridodial / Nepetalactol | Reductase whiterose.ac.uknih.gov |

| Iridodial / Nepetalactol | Iridoid Oxidase (IO) / this compound Synthase (7DLS; CYP76A26) | This compound | Cytochrome P450 nih.govuniprot.org |

Iridoid Oxidase (IO) / this compound Synthase (7DLS; CYP76A26) Catalysis to this compound

Detailed Mechanism of Three-Step Oxidation

The formation of this compound is a critical juncture in the iridoid biosynthetic pathway, proceeding from the precursor nepetalactol. This conversion is not a single-step reaction but a sequential three-step oxidation process. This entire sequence is catalyzed by a single multifunctional cytochrome P450 enzyme, this compound synthase (7DLS), also identified as iridoid oxidase (IO) or CYP76A26. nih.govresearchgate.netnotulaebotanicae.ro

The enzyme, a heme-thiolate protein, catalyzes three successive oxidation reactions that convert the C11 methyl group of the nepetalactol substrate into a carboxyl group, thus forming this compound. nih.govgenome.jp The proposed mechanism involves the initial oxidation of the alcohol group in nepetalactol to an intermediate aldehyde. researchgate.net This is followed by a second oxidation step to form a gem-diol, which is then further oxidized in the third and final step to the carboxylic acid of this compound. researchgate.net The functional expression of the gene for 7DLS in Saccharomyces cerevisiae confirmed its role in catalyzing this three-step oxidation of iridodial-nepetalactol. nih.gov This multi-step catalytic function by a single enzyme represents an efficient metabolic channeling strategy within the plant cell.

Substrate Specificity and Catalytic Efficiency of 7DLS

The enzyme this compound synthase (7DLS) exhibits a degree of substrate flexibility. Research has shown that 7DLS, also referred to as iridoid oxidase (IO), can utilize both iridodial and the cyclized form, nepetalactol, as substrates for its oxidative cascade. researchgate.netnotulaebotanicae.rowikipedia.org It also acts on iridotrial, converting it into this compound. researchgate.netgenome.jp This indicates that the enzyme can recognize and process related iridoid precursors.

While the catalytic efficiency of 7DLS itself is a subject of ongoing detailed characterization, the enzymes that utilize its product have been studied more extensively. For instance, the subsequent enzyme in the pathway in many plants, this compound glucosyltransferase (UGT8), which converts this compound to 7-deoxyloganic acid, displays high substrate specificity and catalytic efficiency. oup.comnih.govnih.gov In Catharanthus roseus, UGT8 exclusively uses this compound as its substrate and does not act on the related compound, 7-deoxyloganetin (B1248800). nih.govresearchgate.net This high specificity ensures the efficient channeling of this compound towards the biosynthesis of secologanin (B1681713) and other downstream monoterpenoid indole alkaloids (MIAs). oup.comnih.gov

Below is a table detailing the kinetic properties of UGT8, the enzyme that acts on the product of 7DLS.

| Enzyme | Substrate | Apparent Km (mM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) |

| UGT8 | This compound | 0.088 | 0.130 | 1477 M-1s-1 |

| UGT6 | 7-Deoxyloganetin | 0.142 | 0.0355 | 250 M-1s-1 |

| UGT7 | 7-Deoxyloganetin | 1.99 | 0.00493 | 2.48 M-1s-1 |

| Data derived from studies on Catharanthus roseus enzymes. nih.gov |

Comparative Analysis of this compound Biosynthesis Pathways Across Plant Taxa

The biosynthetic pathway leading to this compound is a key part of the larger iridoid pathway, which shows both conservation and divergence across different plant taxa. While the core chemical transformations are often similar, the specific enzymes and genetic regulation can differ.

In Catharanthus roseus (Madagascar periwinkle), the pathway from geraniol to 7-deoxyloganic acid (via this compound) occurs in specialized internal phloem-associated parenchyma cells. oup.comnih.gov The identification of 7DLS (CYP76A26) in this species was a significant step in elucidating the pathway. nih.govbohrium.com Homologous genes have been identified in other species. For example, transcriptomic analysis of Valeriana jatamansi and Gentiana macrophylla revealed the presence of genes with high similarity to the C. roseus 7DLS, suggesting a conserved function in iridoid biosynthesis in these plants as well. notulaebotanicae.ronih.gov

However, variations exist. There are two primary routes for iridoid biosynthesis described: Route I, which proceeds via deoxyloganic acid (and therefore this compound), and Route II, which involves 8-epi-iridodial and leads to different classes of iridoids like aucubin (B1666126). mdpi.com Furthermore, studies in the Lamiaceae (mint family) and in Teucrium marum (cat thyme) have revealed evolutionary divergence. nih.govoup.com In T. marum, the iridoid synthase responsible for creating the initial scaffold is not orthologous to the typical iridoid synthases found in species like C. roseus, indicating an independent evolutionary origin. nih.gov This suggests that while the intermediate, this compound, may be a common feature, the enzymatic machinery to produce it has evolved differently in various plant lineages. Remarkably, a convergent evolution of the entire iridoid pathway has also been observed in insects, which produce iridoids through enzymes that are unrelated to their plant counterparts. researchgate.net

Identification of Novel Enzymes and Reaction Mechanisms in the Pathway

Research into iridoid biosynthesis has led to the discovery of several novel enzymes and reaction mechanisms, filling previous gaps in our understanding of the pathway leading to and from this compound.

The characterization of this compound synthase (7DLS/IO/CYP76A26) in Catharanthus roseus was itself a major discovery, identifying the enzyme responsible for the previously uncharacterized three-step oxidation of nepetalactol. nih.govbohrium.com This discovery removed a significant bottleneck in understanding and potentially engineering the production of valuable MIAs. nih.gov

Further research has uncovered additional novelty. For instance, in Teucrium marum, an enzymatic route from nepetalactol to diverse iridoids was discovered that involves the coupled activity of an iridoid oxidase and, notably, acetyltransferases, proceeding through an inferred acylated intermediate. nih.gov This highlights acetylation as a mechanism for diversifying iridoid structures, a previously less understood aspect of the pathway.

Moreover, a chemoinformatic and phylogenetic approach applied to the Lamiaceae family successfully predicted and led to the discovery of a novel cytochrome P450 enzyme, aucubin synthase, which catalyzes the oxidation of bartsioside (B12047269) to aucubin. oup.com This demonstrates the power of computational methods in identifying new enzymatic functions within complex plant metabolic networks. The identification of these novel enzymes and mechanisms not only expands our fundamental knowledge but also provides new tools for the biotechnological production of medicinally important iridoids. bohrium.comnih.gov

Enzymology and Biochemical Characterization of 7 Deoxyloganetic Acid Transforming Enzymes

7-Deoxyloganetic Acid Glucosyltransferase (7DLGT/UGT8)

This compound glucosyltransferase (7DLGT), systematically known as UGT8 or UGT709C2, is the primary enzyme responsible for the glucosylation of this compound. nih.govuniprot.orguniprot.org This reaction, which forms 7-deoxyloganic acid, is a key step in the biosynthetic pathway of secologanin (B1681713) in plants like Madagascar periwinkle (Catharanthus roseus). nih.govontosight.ai The enzyme catalyzes the transfer of a glucose moiety from UDP-glucose to this compound. uniprot.orgontosight.ai This transformation is not only a fundamental step in the synthesis of iridoids but also essential for producing precursors for thousands of MIAs. nih.govnih.gov

The gene encoding 7DLGT has been successfully identified and cloned from Catharanthus roseus. nih.govnih.gov Molecular studies have characterized three distinct iridoid glucosyltransferases from this plant, designated as UGT6, UGT7, and UGT8, each with different catalytic efficiencies. nih.gov The gene for UGT8 is identified as UGT709C2. uniprot.org

Sequence analysis reveals that UGT8 from C. roseus consists of 482 amino acids. uniprot.orguniprot.org Phylogenetic analysis places UGT8 in Group G of the Plant-specific Subfamily of Glycosyltransferases (PSPG) Family 1. nih.gov Its amino acid sequence shows a 40% identity to Gj-UGT2, an enzyme from gardenia. nih.gov The DNA sequence of UGT8 from Catharanthus longifolius has been found to be 100% identical to that of C. roseus UGT8. nih.gov

To facilitate detailed biochemical study, 7DLGT has been heterologously expressed and purified. The open reading frame of the UGT8 gene was cloned into expression vectors, such as pQE30, and transformed into Escherichia coli for protein production. nih.govscispace.com The resulting recombinant UGT8 protein was then purified using affinity chromatography, typically on a nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) matrix, which binds to a polyhistidine tag engineered onto the protein. nih.gov This method allows for the isolation of a functionally active enzyme for subsequent characterization assays. nih.govresearchgate.net

Biochemical assays have demonstrated that UGT8 exhibits remarkable substrate specificity and regiospecificity. nih.gov The enzyme acts almost exclusively on this compound. nih.govuniprot.org It shows no significant activity with structurally related iridoids such as 7-deoxyloganetin (B1248800) or loganetic acid. nih.govuniprot.org

Furthermore, its activity was tested against a broad range of other potential substrates, including various plant hormones (jasmonic acid, gibberellic acid, indole (B1671886) acetic acid, salicylic (B10762653) acid, abscisic acid), flavonoids (luteolin), and other compounds, with no glucosylation detected. nih.govuniprot.org This strict specificity distinguishes it from other related enzymes like UGT7, which can glucosylate a wider array of substrates, and UGT6, which shows a strict preference for 7-deoxyloganetin. nih.gov This high degree of specificity ensures that UGT8 performs a dedicated role in the secologanin biosynthesis pathway. nih.govnih.gov

Kinetic analysis of the purified recombinant UGT8 has provided quantitative insights into its catalytic performance. The enzyme demonstrates a high catalytic efficiency specifically for this compound, reinforcing its suitability for iridoid biosynthesis in C. roseus. nih.govnih.gov The Michaelis-Menten constant (Km) for this compound is reported to be 0.088 mM, indicating a strong binding affinity. nih.govuniprot.orguniprot.org For the sugar donor, UDP-glucose, the Km value is significantly higher at 5.38 mM. nih.govuniprot.orguniprot.org

| Substrate | Km (mM) | kcat (s⁻¹) | Source |

|---|---|---|---|

| This compound | 0.088 | 0.130 / 1.25 | nih.govuniprot.orguniprot.org |

| UDP-Glucose | 5.38 | 0.325 | nih.govuniprot.orguniprot.org |

While a dedicated crystal structure for 7DLGT (UGT8) is not yet available in the public record, analysis based on homology to other glycosyltransferases provides some insight into its structure and function. The UniProt database suggests, based on similarity to other enzymes, the presence of key active site residues. uniprot.org These include a potential proton acceptor at position 22 and a charge relay system at position 127. uniprot.org These features are characteristic of many glycosyltransferases and are crucial for the catalytic mechanism of transferring the sugar moiety. uniprot.orgnih.gov The precise architecture of the substrate-binding pocket, which accounts for the enzyme's high specificity for this compound, awaits elucidation through detailed structural studies such as X-ray crystallography. nih.govnih.gov

Other Enzymes Interacting with this compound or its Derivatives

The metabolic pathway involving this compound includes enzymes that are responsible for its synthesis and for the modification of its downstream product, 7-deoxyloganic acid.

7-Deoxyloganic Acid Hydroxylase (7DLH)

7-Deoxyloganic Acid Hydroxylase (7DLH) is a cytochrome P450-dependent monooxygenase that catalyzes the stereospecific hydroxylation of 7-deoxyloganic acid at the C7 position to yield loganic acid. uniprot.orgacs.org This reaction is a critical step in the biosynthesis of secologanin and other MIAs. uniprot.orgresearchgate.net In Catharanthus roseus, 7DLH has been identified as CYP72A224. uniprot.org

Biochemical Properties and Research Findings:

Substrate Specificity: 7DLH exhibits strict substrate specificity for 7-deoxyloganic acid. It is not active on the related compound this compound. uniprot.org

Enzyme Kinetics: The enzyme displays typical Michaelis-Menten kinetics. Studies with the recombinant enzyme from C. roseus have determined the Kₘ value for 7-deoxyloganic acid to be 111 μM and for its co-substrate NADPH to be 30 μM. uniprot.org The maximum reaction velocity (Vₘₐₓ) has been measured at 5.5 μmol/min/μg of protein with 7-deoxyloganic acid as the substrate. uniprot.org

Catalytic Activity: The enzyme catalyzes the conversion of 7-deoxyloganate and O₂ to loganate (B1238094) and H₂O, a reaction that proceeds in the forward direction. uniprot.org

Evolutionary Significance: In contrast to the bifunctional enzymes found in some plant species like Camptotheca acuminata, the 7DLH in Catharanthus is a monofunctional enzyme, solely responsible for hydroxylation. acs.org This suggests an evolutionary divergence in the catalytic capabilities of these enzymes across different plant lineages. acs.orgresearchgate.net

Gene Silencing: Virus-induced gene silencing of the gene encoding 7DLH in C. roseus resulted in a significant accumulation of 7-deoxyloganic acid, confirming its role in the MIA biosynthesis pathway.

Table 1: Kinetic Parameters of Catharanthus roseus 7-Deoxyloganic Acid Hydroxylase (7DLH)

| Substrate | Kₘ (μM) | Vₘₐₓ (μmol/min/μg) |

| 7-Deoxyloganic Acid | 111 | 5.5 |

| NADPH | 30 | 4.19 |

Data sourced from UniProtKB entry U5NE19. uniprot.org

Loganic Acid O-Methyltransferase (LAMT)

Loganic Acid O-Methyltransferase (LAMT) is an enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of loganic acid to form loganin (B1675030). uniprot.orgnih.gov This reaction is a crucial step in the biosynthesis of secologanin and various MIAs. uniprot.org

Biochemical Properties and Research Findings:

Substrate Specificity: LAMT from Catharanthus roseus demonstrates high specificity for loganic acid. uniprot.orgrcsb.org It shows weak activity towards secologanic acid and is inactive with deoxyloganic acid, dehydrologanic acid, epiloganic acid, and loganetic acid. uniprot.org

Enzyme Kinetics: The enzyme exhibits an optimal pH of 7.5. uniprot.org The Michaelis-Menten constant (Kₘ) for loganic acid is 315 μM, and for SAM, it is 742 μM. The catalytic rate constant (kcat) is 0.31 s⁻¹ with loganic acid as the substrate at pH 7.5 and 30°C. uniprot.org

Inhibition: The activity of LAMT is strongly inhibited by its product, loganin, and slightly inhibited by S-adenosyl-L-homocysteine, a by-product of the methylation reaction. uniprot.org

Structural Insights: The crystal structure of C. roseus LAMT has been elucidated, providing insights into its substrate specificity. rcsb.org Unlike many other methyltransferases that have predominantly hydrophobic active sites, the catalytic center of LAMT is characterized by polar amino acid residues, which is attributed to the hydrophilic nature of its substrate, loganic acid. nih.gov

Cellular Localization: In C. roseus, LAMT is localized in the cytosol of epidermal cells of aerial organs. nih.gov

Table 2: Kinetic Parameters of Catharanthus roseus Loganic Acid O-Methyltransferase (LAMT)

| Substrate | Kₘ (μM) | kcat (s⁻¹) | Optimal pH |

| Loganic Acid | 315 | 0.31 | 7.5 |

| S-adenosyl-L-methionine | 742 | - | - |

Data sourced from UniProtKB entry B2KPR3. uniprot.org

Secologanin Synthase (SLS)

Secologanin Synthase (SLS) is a cytochrome P450 enzyme (CYP72A1) that catalyzes the oxidative cleavage of the cyclopentane (B165970) ring of loganin to form secologanin. uniprot.orgnih.gov This unusual ring-opening reaction is the final and rate-limiting step in the formation of the secoiridoid backbone of secologanin, a key precursor for the biosynthesis of a vast number of MIAs. nih.govwikipedia.org

Biochemical Properties and Research Findings:

Catalytic Activity: SLS catalyzes the conversion of loganin, in the presence of a reduced NADPH-hemoprotein reductase and molecular oxygen, to secologanin. uniprot.org

Isoforms and Additional Activity: In Catharanthus roseus, two isoforms, SLS1 and SLS2, have been identified. nih.gov Both isoforms have been shown to not only convert loganin to secologanin but also to further oxidize secologanin to secoxyloganin. nih.gov

Expression Profile: The two isoforms exhibit different expression patterns. SLS2 is the predominant isoform in the aerial parts of the plant, which are the primary sites of MIA accumulation. nih.gov

Subcellular Localization: SLS is anchored to the endoplasmic reticulum via an N-terminal helix, with its catalytic domain facing the cytosol. nih.gov This localization necessitates the transport of its substrate, loganin, and its product, secologanin, across cellular compartments.

Monofunctional Nature in Catharanthus: Similar to 7DLH, the SLS in C. roseus is a monofunctional enzyme, specializing in the C-C bond scission reaction. acs.org This contrasts with the bifunctional enzymes found in other species that can catalyze both hydroxylation and ring cleavage. acs.org

Table 3: Summary of Secologanin Synthase (SLS) Characteristics in Catharanthus roseus

| Characteristic | Description |

| Enzyme Class | Cytochrome P450 (CYP72A1) |

| Substrate | Loganin |

| Product | Secologanin |

| Additional Activity | Oxidation of secologanin to secoxyloganin |

| Isoforms | SLS1 and SLS2 |

| Cellular Localization | Endoplasmic Reticulum |

Genetic and Molecular Regulation of 7 Deoxyloganetic Acid Biosynthesis

Transcriptional Regulation of Biosynthetic Genes (e.g., G10H, ISY, 7DLS, 7DLGT)

The expression of the genes encoding the enzymes responsible for the synthesis of 7-deoxyloganetic acid is tightly regulated. These genes include Geraniol (B1671447) 10-hydroxylase (G10H), Iridoid synthase (ISY), this compound synthase (7DLS), and this compound glucosyltransferase (7DLGT). Their transcription is orchestrated by specific regulatory elements within their promoters and the transcription factors that bind to them.

Promoter analysis of the G10H gene in Catharanthus roseus has revealed the presence of several eukaryotic regulatory elements. nih.gov Functional characterization through deletion analysis identified three potential transcriptional enhancer regions. nih.gov The promoter of G10H also contains binding sites for transcription factors that are responsive to fungal elicitors and methyljasmonate, indicating its role in defense responses. nih.gov

While specific promoter analyses for ISY, 7DLS, and 7DLGT are less detailed in available research, the regulation of the broader MIA pathway offers significant insights. The expression of these genes is known to be controlled by a network of transcription factors, primarily from the APETALA2/Ethylene Response Factor (AP2/ERF) and basic Helix-Loop-Helix (bHLH) families. These transcription factors recognize and bind to specific cis-acting elements in the promoters of their target genes. uniprot.org For instance, the ORCA (Octadecanoid-derivative Responsive Catharanthus AP2-domain) transcription factors are key regulators of iridoid and indole (B1671886) alkaloid biosynthesis. nih.gov Overexpression of ORCA3, an AP2/ERF transcription factor, has been shown to up-regulate several genes in the TIA pathway. nih.gov

The table below summarizes the key transcription factors and regulatory elements involved in the regulation of the this compound biosynthetic pathway.

| Gene | Regulatory Elements/Promoter Features | Interacting Transcription Factors |

|---|---|---|

| G10H | TATA-box, Transcriptional enhancers, Fungal elicitor and methyljasmonate responsive elements | AP2/ERF family (e.g., ORCA3), bHLH family |

| ISY | Jasmonate-responsive elements (putative) | AP2/ERF family, bHLH family |

| 7DLS | Jasmonate-responsive elements (putative) | AP2/ERF family, bHLH family |

| 7DLGT | Jasmonate-responsive elements (putative) | AP2/ERF family, bHLH family |

The biosynthesis of this compound is highly responsive to both external and internal signals. A primary environmental cue is the presence of jasmonates, such as methyljasmonate (MeJA), which are plant hormones involved in defense signaling. Treatment with MeJA strongly induces the expression of G10H and other TIA pathway genes. nih.gov Similarly, the expression of 7DLGT is induced by jasmonic acid. uniprot.org This response allows the plant to ramp up the production of defensive compounds, including MIAs derived from this compound, in response to herbivory or pathogen attack. Fungal elicitors have also been shown to induce the expression of G10H. nih.gov

The expression of these biosynthetic genes is also under developmental control. For instance, the expression of G10H is tissue-specific, being prominent in leaves and actively growing cells around the root tip in transgenic tobacco. nih.gov In C. roseus, the expression of 7DLGT is highest in the youngest leaves and decreases as the leaves mature. uniprot.org This developmental regulation suggests that the production of this compound and its downstream products is prioritized in young, vulnerable tissues. The expression of these genes is often localized to specific cell types, such as the internal phloem-associated parenchyma (IPAP) cells in the leaves of C. roseus, where the initial steps of iridoid biosynthesis occur. nih.govnih.gov

The following table details the responses of the key biosynthetic genes to various cues.

| Gene | Response to Environmental Cues | Developmental Stage Regulation |

|---|---|---|

| G10H | Induced by methyljasmonate and fungal elicitors. nih.govnih.gov | High expression in leaves and actively growing root tips. nih.gov |

| ISY | Co-expressed with other jasmonate-responsive MIA pathway genes. | Expressed in internal phloem-associated parenchyma (IPAP) cells. nih.gov |

| 7DLS | Co-expressed with other jasmonate-responsive MIA pathway genes. | Expression linked to MIA-producing tissues. |

| 7DLGT | Induced by jasmonic acid. uniprot.org | Highly expressed in young leaves, with decreasing expression in older leaves. uniprot.org Localized to IPAP cells. uniprot.org |

Post-Transcriptional and Post-Translational Modulations

Following transcription and translation, the activity of the enzymes in the this compound biosynthesis pathway can be further modulated. Post-transcriptional regulation can influence mRNA stability and translation efficiency, while post-translational modifications can directly alter enzyme activity, stability, and localization.

While specific post-transcriptional regulatory mechanisms for the G10H, ISY, 7DLS, and 7DLGT genes are not yet well-documented, it is a common mode of regulation for metabolic pathways in plants.

Post-translational modifications are crucial for the proper functioning of many enzymes. G10H and 7DLS are cytochrome P450 monooxygenases, a class of enzymes known to be regulated by modifications such as phosphorylation and glycosylation. These modifications can impact enzyme activity and stability. nih.gov Similarly, 7DLGT is a UDP-glycosyltransferase (UGT). The activity of UGTs can be influenced by factors such as substrate availability and the cellular redox state. While specific modifications for 7DLGT have not been detailed, glycosylation is a potential regulatory mechanism for this enzyme class. uniprot.org ISY belongs to the short-chain dehydrogenase/reductase (SDR) family, and the activity of SDRs can be modulated by cofactor availability (NADPH) and potentially by phosphorylation.

Gene Silencing and Overexpression Approaches in Pathway Dissection

Functional genomics tools such as gene silencing and overexpression have been instrumental in elucidating the roles of specific genes in the this compound biosynthesis pathway.

Virus-Induced Gene Silencing (VIGS) is a powerful technique for transiently down-regulating the expression of a target gene. This approach has been successfully applied to confirm the function of genes in the this compound pathway in C. roseus.

For example, silencing of 7DLS (also known as CYP76A26) resulted in a significant decrease in the levels of secologanin (B1681713) and the major MIAs, catharanthine (B190766) and vindoline (B23647). nih.gov This provided strong evidence for the essential role of 7DLS in the biosynthesis of this compound. nih.gov Similarly, VIGS-mediated silencing of 7DLGT (UGT8) led to a substantial reduction in secologanin and MIA accumulation, confirming its function in the glucosylation of this compound. nih.govnih.gov

The CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing, offering the potential to knockout genes, introduce specific mutations, or modulate gene expression for metabolic engineering purposes. While specific published examples of CRISPR/Cas9 application to the G10H, ISY, 7DLS, or 7DLGT genes for this compound pathway engineering are still emerging, the technology holds immense promise.

CRISPR/Cas9 could be used to knockout competing pathways, thereby redirecting metabolic flux towards this compound production. For instance, targeting genes involved in the synthesis of other terpenoids could increase the availability of the precursor geranyl diphosphate (B83284) (GPP) for iridoid biosynthesis. Furthermore, CRISPR-based technologies can be used to edit the promoter regions of the biosynthetic genes to enhance their expression. By inserting or modifying cis-regulatory elements, the transcriptional activity of genes like G10H or ISY could be increased, leading to higher yields of this compound and its derivatives. This approach allows for fine-tuning of the metabolic pathway to achieve desired production levels.

Hormonal and Elicitor-Mediated Regulation of this compound Production

The production of this compound is highly responsive to signaling molecules that mediate plant defense responses, most notably jasmonates. Elicitors, which can be of biotic (e.g., fungal cell walls) or abiotic (e.g., heavy metals, UV radiation) origin, often trigger the synthesis of these hormones, leading to a cascade of defensive actions, including the upregulation of secondary metabolite biosynthesis.

The Role of Jasmonates

Methyl jasmonate (MeJA), a well-characterized plant hormone, is a potent inducer of the TIA biosynthetic pathway. cornell.edu Studies have shown that the application of MeJA to Catharanthus roseus cell cultures and seedlings leads to a significant, albeit varied in timing and magnitude, induction of TIA pathway genes. cornell.edu This upregulation includes genes encoding enzymes upstream of this compound formation. For instance, the expression of geraniol 10-hydroxylase (G10H), an early enzyme in the pathway, is increased following MeJA treatment. cornell.edu This general upregulation of the pathway strongly suggests a concurrent increase in the flux towards and the production of this compound. The induction of the jasmonate-responsive transcription factor, ORCA3, is a key event in this process, as it coordinates the expression of multiple genes within the TIA pathway. cornell.edu

Fungal Elicitors and Endophytes

Biotic elicitors, particularly those derived from fungi, have been shown to be effective in stimulating the production of indole alkaloids in C. roseus cell suspension cultures. nih.gov While direct measurements of this compound are often not the primary focus of these studies, the observed increase in downstream products like ajmalicine, serpentine, and catharanthine points to an enhanced activity of the entire biosynthetic pathway, including the steps leading to this compound. nih.gov

Furthermore, endophytic fungi residing within C. roseus can modulate the expression of genes related to TIA biosynthesis. Inoculation with specific fungal endophytes has been demonstrated to upregulate the expression of key genes in the vindoline biosynthesis pathway. nih.govresearchgate.net Notably, the expression of UGT8, a gene acting on a downstream intermediate of this compound, was enhanced, indicating that the influence of these endophytes extends throughout the iridoid pathway. researchgate.net This modulation by symbiotic microorganisms highlights a complex layer of regulation that can influence the availability of crucial precursors like this compound.

Other Hormones and Elicitors

The collective evidence indicates that the biosynthesis of this compound is not constitutive but is instead a highly regulated process. The induction by hormones like methyl jasmonate and a variety of biotic and abiotic elicitors allows the plant to dynamically control the production of this key intermediate, thereby fine-tuning the synthesis of a vast array of defensive and medicinally important alkaloids.

Interactive Data Table: Elicitor Effects on TIA Pathway Gene Expression in Catharanthus roseus

The following table summarizes the observed effects of different elicitors on the expression of genes involved in the terpenoid indole alkaloid (TIA) pathway, which includes the biosynthesis of this compound.

| Elicitor/Treatment | Gene(s) Affected | Plant System | Observed Effect | Reference |

| Methyl Jasmonate (MeJA) | ORCA3, D4H, STR, TDC, G10H, CPR | Seedlings | Time-dependent upregulation of transcript levels | cornell.edu |

| Fungal Endophytes | G10H, TDC, STR, 16OMT, D4H, DAT, ORCA3, PRX1 | Plants | Upregulation of TIA pathway genes | nih.govresearchgate.net |

| Fungal Mycelium Homogenates | Genes for ajmalicine, serpentine, and catharanthine biosynthesis | Cell Suspension Cultures | 2- to 5-fold increase in alkaloid accumulation | nih.gov |

| Silver Nanoparticles (Ag-NPs) | Genes for vincristine, catharanthine, vindoline, and vinblastine (B1199706) biosynthesis | Callus Culture | Significant increase in alkaloid content | sabraojournal.org |

| Titanium Dioxide Nanoparticles (TiO2-NPs) | Genes for vincristine, catharanthine, vindoline, and vinblastine biosynthesis | Callus Culture | Significant increase in alkaloid content | sabraojournal.org |

Cellular and Subcellular Compartmentalization of 7 Deoxyloganetic Acid Metabolism

Localization of Biosynthetic Enzymes within Plant Cells

The synthesis of 7-deoxyloganetic acid involves enzymes located in various subcellular compartments, including the endoplasmic reticulum, plastids, and the cytosol. This distribution highlights the complex integration of metabolic functions within a plant cell.

A significant portion of the iridoid biosynthesis pathway, which leads to this compound, is anchored to the endoplasmic reticulum (ER). This is primarily due to the involvement of cytochrome P450 monooxygenases (P450s), which are typically membrane-bound proteins residing in the ER. nih.govnih.gov

Geraniol (B1671447) 10-hydroxylase (G10H): This P450 enzyme, also known as CYP76B6, catalyzes an early and crucial regulatory step in the pathway: the hydroxylation of geraniol to 8-hydroxygeraniol. researchgate.netnih.gov Its localization to the ER membrane positions it to act on the geraniol precursor supplied by the plastid-localized MEP pathway.

Iridoid Oxidase (IO) / this compound Synthase (7DLS): This key enzyme, identified as CYP76A26, is responsible for the final three-step oxidation that converts an iridodial (B1216469) intermediate into the carboxyl group of this compound. researchgate.netnih.gov Functional characterization has confirmed that 7DLS catalyzes this critical oxidation sequence. nih.gov Like other P450s, it is associated with the endoplasmic reticulum.

The ER localization of these oxidative enzymes is critical for the pathway's progression, creating a subcellular hub for key metabolic transformations.

While the ER houses key oxidative steps, other essential enzymatic activities for the biosynthesis of this compound and its precursors are found in the plastids and the cytosol.

Plastids: The biosynthesis of geranyl diphosphate (B83284) (GPP), the universal precursor for all monoterpenoids including iridoids, occurs within the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov Studies in C. roseus have shown that all enzymes of the MEP pathway are targeted to the plastids, where they produce the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) building blocks for GPP. nih.gov

Cytosol: Following the ER-catalyzed formation of this compound, subsequent steps often occur in the cytosol. The glucosylation of this compound to form 7-deoxyloganic acid is catalyzed by this compound glucosyltransferase (UGT8). nih.govnih.gov While its precise subcellular location is not definitively stated in all literature, glucosyltransferases typically function in the cytoplasm. nih.govresearchgate.netuniprot.org Further downstream enzymes in the MIA pathway, such as tryptophan decarboxylase and strictosidine (B192452) synthase, have also been confirmed as cytosolic enzymes. scilit.com

Table 1: Subcellular Localization of Key Enzymes in and around this compound Metabolism

| Enzyme/Pathway | Abbreviation | Function | Subcellular Location |

| 2-C-methyl-D-erythritol 4-phosphate Pathway | MEP Pathway | Synthesis of IPP and DMAPP (GPP precursors) | Plastid |

| Geraniol 10-hydroxylase | G10H (CYP76B6) | Hydroxylation of geraniol | Endoplasmic Reticulum |

| Iridoid Oxidase / this compound Synthase | IO / 7DLS (CYP76A26) | 3-step oxidation to form this compound | Endoplasmic Reticulum |

| This compound Glucosyltransferase | UGT8 | Glucosylation of this compound | Cytosol (presumed) |

Intercellular Transport of this compound and its Intermediates

The biosynthesis of complex alkaloids derived from this compound is not confined to a single cell type. Instead, it is spatially segregated between different specialized tissues within the plant leaf, necessitating a sophisticated system for intercellular transport.

Research has revealed that the initial stages of iridoid biosynthesis are predominantly located in a specialized cell type known as the internal phloem-associated parenchyma (IPAP). frontiersin.org These cells are the primary site for the expression of genes encoding the MEP pathway and the enzymes required to produce iridoid intermediates up to 7-deoxyloganic acid. nih.govnih.govfrontiersin.org In situ hybridization studies have confirmed that the transcripts for UGT8, the enzyme that glucosylates this compound, are preferentially expressed in IPAP cells. nih.govnih.govuniprot.org This establishes the IPAP as the biosynthetic factory for the early iridoid pathway intermediates. Phloem parenchyma cells are generally recognized for their roles in nutrient transfer and form a crucial link between different vascular tissues. nih.govresearchgate.netnih.gov

The mechanism for the intercellular movement of iridoid intermediates was a long-standing question until the identification of specific transporters. Research has implicated members of the NRT1/PTR FAMILY (NPF), formerly known as the nitrate (B79036) and peptide transporter family, in this process. frontiersin.org

In C. roseus, several NPF transporters have been functionally characterized and shown to transport iridoid glucosides. nih.govlu.se Specifically, three transporters—CrNPF2.4, CrNPF2.5, and CrNPF2.6—have been identified as plasma membrane-localized importers capable of transporting multiple iridoid intermediates. nih.govresearchgate.netoup.com These transporters exhibit activity towards 7-deoxyloganic acid, loganic acid, loganin (B1675030), and secologanin (B1681713). nih.govresearchgate.net The discovery of these CrNPF transporters provides a molecular basis for the observed movement of iridoid precursors from their site of synthesis in the IPAP to the epidermis, where they are used for the biosynthesis of valuable alkaloids. lu.seoup.com

Table 2: Characterized Iridoid Transporters of the CrNPF Family

| Transporter | Family | Substrates Transported | Cellular Location | Proposed Role |

| CrNPF2.4 | NPF | 7-Deoxyloganic acid, Loganic acid, Loganin, Secologanin | Plasma Membrane | Import of iridoid intermediates into epidermal cells |

| CrNPF2.5 | NPF | 7-Deoxyloganic acid, Loganic acid, Loganin, Secologanin | Plasma Membrane | Import of iridoid intermediates into epidermal cells |

| CrNPF2.6 | NPF | 7-Deoxyloganic acid, Loganic acid, Loganin, Secologanin | Plasma Membrane | Import of iridoid intermediates into epidermal cells |

Metabolic Engineering and Synthetic Biology Applications for 7 Deoxyloganetic Acid Pathway

Strategies for Enhanced Production of 7-Deoxyloganetic Acid and Downstream MIAs

To bolster the production of this compound and the MIAs derived from it, scientists employ various metabolic engineering strategies. These approaches are designed to increase the flow of metabolites through the pathway and eliminate bottlenecks that would otherwise limit the final product yield.

Overexpression of Rate-Limiting Enzymes

A common strategy to enhance MIA production is to overexpress genes that encode rate-limiting enzymes in the biosynthetic pathway. researchgate.net Identifying these enzymatic bottlenecks is crucial for targeted genetic modification. For instance, studies in Catharanthus roseus have shown that overexpressing specific transcription factors, like ORCA3, can upregulate several key genes in the MIA pathway, including those for tryptophan decarboxylase (TDC), strictosidine (B192452) synthase (STR), and deacetylvindoline-4-O-acetyltransferase (DAT). plos.org This leads to a significant increase in the accumulation of monomeric indole (B1671886) alkaloids such as strictosidine, vindoline (B23647), and catharanthine (B190766). plos.org

Similarly, co-overexpression of ORCA3 and geraniol (B1671447) 10-hydroxylase (G10H), an early enzyme in the pathway, has demonstrated a synergistic effect on MIA accumulation in transgenic C. roseus plants. plos.org In another approach, overexpressing a catharanthine transporter (CrTPT2) in C. roseus hairy roots resulted in a five-fold increase in catharanthine accumulation compared to control lines. researchgate.net These examples underscore the effectiveness of targeting and boosting the expression of pivotal enzymes and transporters to enhance the production of desired alkaloids.

Engineering Precursor Supply Pathways

In yeast, a popular host for heterologous production, the native mevalonate (B85504) (MVA) pathway is often engineered to increase the pool of GPP. nih.gov This can involve overexpressing key enzymes in the MVA pathway. mdpi.com For instance, Campbell and coworkers successfully increased monoterpene production in yeast by overexpressing four enzymes of the yeast MVA pathway alongside geraniol synthase and geranyl diphosphate (B83284) synthase. mdpi.com

Furthermore, blocking competing pathways that drain the precursor pool is another effective approach. nih.gov In Saccharomyces cerevisiae, for example, the native ERG20 gene, which encodes an enzyme that converts GPP to farnesyl pyrophosphate (FPP), can be deleted and replaced with a geranyl pyrophosphate synthase from Abies grandis that exclusively produces GPP. pnas.org This channels the metabolic flux specifically towards monoterpene synthesis. Such strategies ensure that the building blocks for this compound are abundantly available, thereby facilitating higher yields of downstream MIAs.

Reconstitution of the this compound Pathway in Heterologous Systems

Reconstructing the entire biosynthetic pathway for this compound and its derivatives in more manageable host organisms is a landmark achievement in synthetic biology. This approach allows for production in controlled fermentation environments, overcoming the complexities of plant cultivation.

Microbial Hosts (e.g., Saccharomyces cerevisiae, Escherichia coli)

Saccharomyces cerevisiae (yeast) has emerged as a powerful chassis for producing complex plant-derived molecules. pnas.org The entire pathway to strictosidine, a key intermediate formed from secologanin (B1681713) (derived from this compound) and tryptamine, has been successfully reconstituted in yeast. nih.govpnas.org This monumental effort involved integrating numerous genes from C. roseus into the yeast genome. pnas.orgpnas.org

Key enzymes in the this compound pathway that have been functionally expressed in yeast include iridoid synthase (ISY), iridoid oxidase (IO), this compound glucosyltransferase (7DLGT), and 7-deoxyloganic acid hydroxylase (7DLH). pnas.orguniversiteitleiden.nlnih.gov To improve yields, further engineering of the yeast host is often necessary, such as optimizing the expression of cytochrome P450 enzymes and their reductase partners, which are crucial for several steps in the pathway. oup.com For example, the production of strictosidine from geraniol in yeast was significantly improved by using a single copy vector to express P450 enzymes like IO and 7DLH, which helps to alleviate stress on the endoplasmic reticulum. oup.com While E. coli has also been used for expressing some enzymes of the pathway, such as 7DLGT, yeast remains the more common microbial host for reconstituting the full pathway due to its eukaryotic nature, which is more suitable for expressing plant-derived P450 enzymes. universiteitleiden.nlresearchgate.netnih.gov

Table 1: Key Enzymes in the this compound Pathway Reconstituted in Microbial Hosts

| Enzyme | Abbreviation | Function | Host Organism(s) |

| Iridoid Synthase | ISY | Cyclization of 8-oxogeranial to nepetalactol | Saccharomyces cerevisiae |

| Iridoid Oxidase | IO | Oxidation of nepetalactol to this compound | Saccharomyces cerevisiae |

| This compound Glucosyltransferase | 7DLGT | Glucosylation of this compound to 7-deoxyloganic acid | Saccharomyces cerevisiae, Escherichia coli |

| 7-Deoxyloganic Acid Hydroxylase | 7DLH | Hydroxylation of 7-deoxyloganic acid to loganic acid | Saccharomyces cerevisiae |

Plant Model Systems (e.g., Nicotiana benthamiana)

Nicotiana benthamiana, a relative of the tobacco plant, has become a valuable "plant factory" for the transient expression and reconstitution of complex biosynthetic pathways. oup.com Its ability to be easily infiltrated with Agrobacterium tumefaciens carrying the genes of interest allows for rapid testing and optimization of pathway configurations. researchgate.net

The entire pathway from central metabolism to strictosidine has been successfully reconstituted in N. benthamiana without the need to supply any precursors. researchgate.netbiorxiv.org This was a significant breakthrough, as previous attempts had encountered metabolic bottlenecks. nih.gov A critical discovery was the essential role of a major latex protein-like (MLPL) enzyme from Nepeta mussinii (catmint) in enhancing the flux through the secoiridoid pathway to produce this compound and its glucosylated form, 7-deoxyloganic acid. researchgate.netbiorxiv.org

Researchers have demonstrated that the co-expression of up to 14 enzymes, including those for the precursor pathways, can lead to the production of strictosidine in N. benthamiana leaves. biorxiv.org The transient expression system in N. benthamiana has been instrumental in identifying missing enzymes in the MIA pathway and confirming their function, paving the way for stable production in engineered plants. universiteitleiden.nlbohrium.com

Table 2: Research Findings on Reconstitution of the this compound Pathway in Nicotiana benthamiana

| Finding | Key Enzymes Involved | Outcome | Reference(s) |

| Essential role of MLPL | ISY, IO, 7-DLGT, MLPL | Enabled production of 7-deoxyloganic acid. | researchgate.netbiorxiv.org |

| Reconstitution of strictosidine | 14 enzymes from precursor and MIA pathways | Production of strictosidine (0.23 ± 0.11 mg/g dry weight). | biorxiv.org |

| Identification of pathway enzymes | 8-HGO, IO, 7DLGT, 7DLH | Confirmed the functions of newly discovered enzymes in the seco-iridoid pathway. | universiteitleiden.nl |

Synthetic Biology Tools for Pathway Diversification and Novel Metabolite Synthesis

Synthetic biology offers a powerful toolkit to not only reconstruct natural pathways but also to create novel metabolic routes for the synthesis of new-to-nature compounds. oup.comwiley.com These tools allow for the precise control and modification of biological systems, opening up possibilities for generating diverse molecules with potentially enhanced therapeutic properties. oup.com

One key strategy is combinatorial biosynthesis, where genes from different organisms are combined in a single host to create novel pathways. wiley.com This approach relies on the "relaxed" substrate specificity of some enzymes, which can accept and process modified substrates. For example, by introducing halogenases from bacteria into the MIA pathway in C. roseus, researchers have been able to produce halogenated tryptophan derivatives that are then incorporated into the pathway to yield new-to-nature halogenated MIAs. wiley.com

Furthermore, advanced genome editing technologies like CRISPR/Cas9 have become indispensable tools in synthetic biology. dtu.dkjmb.or.kr They allow for precise and efficient modification of an organism's genome, such as gene knockouts, insertions, and promoter swaps. dtu.dknih.gov This enables the fine-tuning of metabolic pathways, the elimination of competing reactions, and the introduction of novel enzymatic functions. For instance, CRISPR/Cas9 has been used to engineer yeast strains for improved production of vindoline, a precursor to vinblastine (B1199706). nih.gov These tools are accelerating the design-build-test-learn cycle, which is fundamental to developing robust and efficient cell factories for the production of both natural and novel metabolites. oup.com The ability to engineer enzymes to accept unnatural substrates, combined with the power of genome editing, provides a vast landscape for the creation of novel alkaloids derived from the this compound pathway. nih.govbiorxiv.org

Bioreactor and Bioprocess Development for Industrial-Scale Production

The transition from laboratory-scale experiments to industrial-scale production of this compound and other valuable monoterpene indole alkaloids (MIAs) hinges on sophisticated bioreactor and bioprocess development. While the direct industrial production of this compound as an end product is not a common goal, its efficient synthesis is a critical bottleneck in the de novo production of downstream MIAs like strictosidine. nih.gov Therefore, bioprocess strategies are centered on optimizing the entire biosynthetic pathway within engineered host systems. The primary platforms for this are microbial fermentation, particularly using Saccharomyces cerevisiae, and plant cell or hairy root cultures. frontiersin.org

The choice of bioreactor and operational strategy is highly dependent on the production host. For microbial hosts like S. cerevisiae, conventional stirred-tank bioreactors are widely used. alliedacademies.org The key to maximizing yield in these systems is often the implementation of a fed-batch fermentation strategy. This approach involves the controlled feeding of nutrients over time, which prevents the accumulation of toxic byproducts and overcomes substrate limitations, thereby extending the production phase and increasing final product titers. nih.gov Research has demonstrated the success of this strategy for pathway precursors; for instance, a fed-batch fermentation of engineered S. cerevisiae resulted in a titer of 227 mg/L for 8-hydroxygeraniol, a precursor to this compound. nih.govoup.com

For plant-based systems, such as hairy root or cell suspension cultures, bioreactor design must accommodate their unique biological characteristics, including slower growth rates and sensitivity to shear stress. researchgate.net While stirred-tank reactors can be adapted, other designs are often more suitable. Wave-mixed bioreactors have been found appropriate for hairy roots, and orbitally-shaken bioreactors are optimal for suspension cells. europa.eu A particularly effective technology for organized cultures like hairy roots is the temporary immersion bioreactor (TIB), such as the RITA® system. researchgate.net These systems periodically immerse the culture in the nutrient medium, which provides adequate nutrition while ensuring sufficient gas exchange and minimizing mechanical stress. Studies on related secoiridoid-producing hairy roots have shown that cultivation in TIBs can increase biomass and product yield by up to 4-fold and 8-fold, respectively, compared to traditional shake-flask cultures. researchgate.net

Process optimization is a multifactorial challenge that includes medium composition, elicitation, and physical parameter control. The culture medium must be fine-tuned to support both robust growth and high productivity. Furthermore, the addition of chemical elicitors, such as jasmonic acid, can significantly induce the expression of genes in the TIA pathway, boosting the production of secondary metabolites. nih.gov Precise control over environmental conditions is critical. Key parameters that require continuous monitoring and control include:

Dissolved Oxygen (pO2): Essential for aerobic microbial fermentation and plant cell respiration. Oxygen supply can be a limiting factor in high-density cultures. alliedacademies.orgresearchgate.net

pH and Temperature: Must be maintained within the optimal range for host viability and enzymatic activity. alliedacademies.org

Mixing and Shear Stress: Adequate mixing is needed for nutrient and gas distribution, but excessive shear stress can damage fragile plant cells and hairy roots. researchgate.net

Despite these advanced strategies, significant challenges remain for the industrial-scale production of compounds within this pathway. Titers for complex MIAs and their precursors are often low, which can make the process economically unviable. For example, producing just 1 gram of the precursor geraniol required a 300-liter bioreactor run with tobacco cell cultures. europa.eu Furthermore, the MIA pathway involves several cytochrome P450 enzymes, such as iridoid oxidase (IO), which catalyzes the formation of this compound. mdpi.com Overexpressing multiple foreign P450 enzymes can induce significant stress on the endoplasmic reticulum (ER) of microbial hosts like yeast, creating a metabolic bottleneck. oup.com

Table 1: Comparison of Production Platforms for the this compound Pathway

| Feature | Saccharomyces cerevisiae (Yeast) | Plant Hairy Root Cultures |

|---|---|---|

| Growth Rate | Fast (hours) | Slow (days to weeks) |

| Genetic Tools | Highly advanced and readily available | More complex and less developed |

| Typical Bioreactor | Stirred-Tank | Temporary Immersion (TIB), Wave-Mixed, Stirred-Tank |

| Cultivation Strategy | Fed-Batch Fermentation | Batch, Fed-Batch, or Semi-Continuous |

| Key Advantage | Rapid scale-up and process control | Genetic stability and native pathway environment |

| Key Challenge | ER stress from P450 enzyme expression | Sensitivity to shear stress, slow growth |

This table synthesizes information from multiple sources to compare the two primary platforms for producing compounds in the this compound pathway. alliedacademies.orgoup.comresearchgate.netresearchgate.net

Table 2: Examples of Bioprocess Strategies and Titers for Pathway-Related Compounds

| Product | Host Organism | Bioreactor Type/Strategy | Resulting Titer | Reference |

|---|---|---|---|---|

| 8-Hydroxygeraniol | Saccharomyces cerevisiae | Fed-Batch Fermentation | 227 mg/L | nih.govoup.com |

| Strictosidine | Saccharomyces cerevisiae | Fed-Batch Fermentation | 30-40 mg/L | oup.com |

| Geraniol | Tobacco Suspension Cells | Stirred/Orbitally-Shaken Bioreactor | 5.5 mg/L | europa.eu |

| Geraniol | Tobacco Hairy Roots | Wave-Mixed Bioreactor | 1.3 mg/L | europa.eu |

| Secoiridoid Glycosides | Centaurium maritimum Hairy Roots | Temporary Immersion Bioreactor (RITA®) | Up to 8x increase vs. shake flask | researchgate.net |

This table presents specific findings on the production of various compounds within the broader monoterpene indole alkaloid pathway, illustrating the effectiveness of different bioprocess strategies.

Advanced Analytical Methodologies for 7 Deoxyloganetic Acid Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of 7-deoxyloganetic acid from plant extracts or enzymatic reaction mixtures, as well as for its quantification. Given its chemical nature as a carboxylic acid, reversed-phase chromatography is a commonly employed technique.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a versatile and widely used technique for the analysis of this compound and related iridoids. nih.govoup.com This method allows for both the separation and the preliminary identification of the compound based on its retention time and its ultraviolet (UV) absorbance spectrum.

In a typical HPLC-DAD setup for the analysis of iridoids, a C18 reversed-phase column is used. The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic modifier helps to suppress the ionization of the carboxylic acid group of this compound, leading to better peak shape and retention. The DAD detector continuously records the UV spectrum of the eluting compounds, providing information about the chromophores present in the molecule. For this compound, which contains an α,β-unsaturated carbonyl system, the detection wavelength is typically set around 235-240 nm to achieve maximum sensitivity.

Table 1: Illustrative HPLC-DAD Method Parameters for Iridoid Analysis

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | DAD at 240 nm |

Note: This table represents a general method and may require optimization for specific sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis without derivatization, GC-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of its volatile precursors in the iridoid biosynthetic pathway, such as iridodial (B1216469) and nepetalactol. frontiersin.orgnih.govresearchgate.netnih.govscienceopen.com The characterization of these intermediates is crucial for understanding the enzymatic steps leading to the formation of this compound.

For GC-MS analysis, the volatile compounds are typically extracted from the sample matrix using an organic solvent. The separation is achieved on a capillary column, often with a nonpolar stationary phase. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluting molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound that allows for its identification. Chiral GC columns can be employed to separate stereoisomers of these volatile intermediates. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Quantification

Mass spectrometry is a powerful technique that provides information about the molecular weight and structure of this compound. When coupled with a chromatographic separation method, it offers high selectivity and sensitivity for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is the cornerstone of modern analytical research on this compound. biorxiv.org Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, is often used to achieve faster separations and better resolution. researchgate.netnih.gov

In a typical UPLC-MS analysis of this compound, a reversed-phase column is used with a mobile phase gradient similar to that in HPLC-DAD. Following elution from the column, the analyte is ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. For this compound, which has a molecular weight of 198.218 g/mol , the deprotonated molecule [M-H]⁻ is often observed in negative ion mode at an m/z of 197. nih.gov

For quantitative studies, LC-MS/MS is employed in multiple reaction monitoring (MRM) mode. In this setup, a specific precursor ion (e.g., m/z 197 for this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix, allowing for accurate and precise quantification.

Table 2: UPLC-MS Data for the Detection of this compound and Related Iridoids

| Compound | Retention Time (min) | Precursor Ion (m/z) |

| This compound | 4.68 | 197 [M-H]⁻ |

| Loganic acid | 1.90 | 377 [M+H]⁺ |

| Loganin (B1675030) | 3.10 | 391 [M+H]⁺ |

| Secologanin (B1681713) | 3.88 | 389 [M+H]⁺ |

Data sourced from a study on secologanin biosynthesis in Catharanthus roseus. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for the unambiguous identification of this compound and for distinguishing it from other isobaric compounds. Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. For this compound (C₁₀H₁₄O₄), the calculated monoisotopic mass is 198.0892 g/mol . HRMS can measure this mass with an error of less than 5 parts per million (ppm), providing strong evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule, including the determination of its stereochemistry. For this compound, which contains multiple chiral centers, NMR is essential for assigning the relative and absolute configuration of these centers.

The stereochemistry of this compound is complex, and its formation can lead to different diastereomers. nih.gov The equilibrium between the open-ring and closed-ring forms of the molecule can result in epimers at the C2-hydroxyl group. nih.gov The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the assignment of all proton and carbon signals in the molecule.

Isotopic Labeling Studies (e.g., ¹³C, ²H) for Pathway Tracing and Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. By supplying a labeled compound to a biological system, researchers can track the incorporation of the isotope into downstream metabolites, thereby confirming precursor-product relationships and revealing reaction mechanisms. Stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H) are commonly employed for these studies as they are non-radioactive and can be detected using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In the context of this compound research, labeling studies have been instrumental in confirming the origins of its carbon skeleton and its role as a precursor to other significant compounds. For instance, feeding experiments using [1-¹³C]glucose in Catharanthus roseus cell cultures, followed by NMR analysis, have demonstrated that the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary route for the biosynthesis of the terpenoid moiety of secologanin, a direct downstream product of the this compound pathway. universiteitleiden.nluniversiteitleiden.nl This approach allows for a quantitative analysis of the carbon flux through different pathways, providing insights into the metabolic dynamics.

Similarly, deuterium labeling has been effectively used to establish biosynthetic connections. Administration of ²H-labeled iridoid precursors to various plant species, such as Galium mollugo, has confirmed that deoxyloganic acid (formed from this compound) serves as a direct precursor to other iridoids like asperuloside (B190621) and geniposidic acid. researchgate.net These tracer experiments are crucial for validating proposed biosynthetic pathways and understanding the sequence of enzymatic transformations. nih.govbeilstein-journals.org The use of labeled substrates with purified enzymes in vitro can also elucidate specific reaction mechanisms, such as unexpected rearrangements during terpene cyclization. nih.govbeilstein-journals.org

Table 1: Selected Isotopic Labeling Studies in Iridoid Biosynthesis Research

| Labeled Precursor | Isotope | Organism/System | Analytical Method | Key Finding Related to the this compound Pathway |

|---|---|---|---|---|

| Glucose | ¹³C | Catharanthus roseus | NMR | Confirmed the MEP pathway as the major route for the biosynthesis of the secologanin skeleton, a downstream product of this compound. universiteitleiden.nluniversiteitleiden.nl |

| Iridodial/Nepetalactol | ²H | Galium species | Not Specified | Established deoxyloganic acid (derived from this compound) as a precursor to asperuloside and geniposidic acid. researchgate.net |

Metabolomics Approaches for Comprehensive Pathway Analysis

Metabolomics provides a high-throughput, comprehensive snapshot of the small-molecule metabolites present in a biological system. This "omics" approach is invaluable for understanding the broader metabolic context in which this compound is synthesized and consumed. By comparing the metabolite profiles of different tissues, developmental stages, or plants under various conditions (e.g., treated with elicitors), researchers can identify regulatory bottlenecks and discover new pathway intermediates. thieme-connect.com

In the study of this compound and the associated monoterpenoid indole (B1671886) alkaloid (MIA) pathway, metabolomics is often coupled with transcriptomics (the study of gene expression). This integrated approach allows for the correlation of changes in metabolite levels with the expression of biosynthetic genes. For example, in Catharanthus roseus, untargeted and targeted metabolomic analyses have been used to map the metabolic networks controlled by elicitors like methyl jasmonate (MeJA) and ethylene. researchgate.net These studies identified numerous metabolites in the TIA pathway, helping to outline how these signaling molecules regulate the flux towards valuable alkaloids. researchgate.net

Analytical platforms such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of metabolomics, enabling the detection and quantification of a wide range of compounds. msu.edu In Camptotheca acuminata, another plant that produces important MIAs, LC/MS-based metabolomics revealed that bottlenecks in production occur downstream of the iridoid formation, highlighting the importance of developmental stage in metabolic studies. msu.edunih.gov Furthermore, metabolomic analysis of Phlomoides rotata leaves led to the detection of 575 metabolites, including numerous terpenoids, providing a rich dataset for investigating iridoid biosynthesis in that species. mdpi.com Spatial metabolomics using techniques like MALDI-MS imaging can even reveal the specific tissue localizations of metabolites like 7-deoxyloganic acid in plant roots, offering insights into metabolic compartmentation. sdu.dk

Table 2: Representative Metabolomics Studies in this compound and Related Pathways

| Organism | Analytical Platform | Focus of Study | Key Findings |

|---|---|---|---|

| Catharanthus roseus | Not specified | Effect of elicitors (ethylene, MeJA) on TIA biosynthesis. | Identified 16 potential metabolites in the TIA pathway and revealed that elicitors regulate both the MEP and MVA pathways to induce alkaloid biosynthesis. researchgate.net |

| Camptotheca acuminata | LC-MS | Identification of biosynthetic precursors for Camptothecin. | Identified this compound as a known precursor and annotated its glucosylated product, 7-deoxyloganic acid, within the metabolic profile. nih.gov |

| Phlomoides rotata | Not specified | Analysis of iridoid biosynthesis across different geographical regions. | Detected 575 total metabolites, including 64 terpenoids, providing a comprehensive metabolic background for iridoid synthesis. mdpi.com |

Future Research Directions and Translational Perspectives

Unidentified Enzymatic Steps and Regulatory Mechanisms

While significant strides have been made in mapping the MIA biosynthetic pathway, several enzymatic and regulatory details remain to be fully characterized. The pathway leading to and from 7-deoxyloganetic acid, primarily studied in Catharanthus roseus, is a prime example. Although the enzyme responsible for the three-step oxidation of iridodial-nepetalactol to form this compound, this compound synthase (7DLS), has been identified, questions about the subsequent steps and their regulation persist. researchgate.netnih.gov

One area of active investigation is the hydroxylation step that converts 7-deoxyloganic acid (the glucosylated form of this compound) into loganic acid. oup.commpg.de The specific hydroxylase enzyme responsible for this conversion and its precise localization within the plant's cellular compartments are yet to be definitively elucidated. oup.commpg.de Furthermore, the transport mechanisms for iridoid intermediates, such as a putative transporter for moving 7-deoxyloganic acid from the internal phloem-associated parenchyma (IPAP) cells to the leaf epidermis where the final steps of secologanin (B1681713) synthesis occur, remain unknown. oup.comnih.gov

The regulation of the MIA pathway is another complex frontier. Research has identified several families of transcription factors that control the expression of biosynthetic genes. These include the jasmonate-responsive AP2/ERF domain proteins (ORCAs) and bHLH transcription factors like BIS1 and BIS2, which activate genes in the iridoid pathway. universiteitleiden.nl More recently, studies have shown that growth-regulating factors (GRFs), specifically CrGRF1 and CrGRF4 in C. roseus, respond to light signals and can enhance MIA accumulation by upregulating the expression of key enzymes, including this compound synthase (Cr7DLS). nih.gov Future research will likely focus on unraveling the complete network of these transcription factors, their specific binding sites, and how they integrate various developmental and environmental cues to modulate the flux through the pathway at the point of this compound synthesis. universiteitleiden.nluniversiteitleiden.nl

| Research Area | Key Unidentified Elements | Relevant Findings |

| Enzymatic Steps | - 7-deoxyloganic acid hydroxylase. oup.commpg.de- Iridoid transporters (e.g., for 7-deoxyloganic acid). oup.com | 7DLS (CYP76A26) was identified as the enzyme catalyzing the 3-step oxidation to form this compound. nih.gov |

| Regulatory Mechanisms | - Complete transcription factor network for the iridoid pathway.- Integration of environmental and developmental signals. | - Transcription factors ORCA, BIS, and GRF families regulate MIA biosynthetic genes. universiteitleiden.nl- CrGRF1 and CrGRF4 directly activate the promoter of the gene for this compound synthase. nih.gov |

Systems Biology and Multi-Omics Integration for Holistic Understanding

To comprehend the intricate web of metabolic and regulatory networks involved in this compound production, researchers are increasingly turning to systems biology and multi-omics approaches. elsevierpure.com These strategies integrate data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the MIA biosynthetic pathway. universiteitleiden.nl

Recent advances in single-cell multi-omics, in particular, have provided unprecedented insights into the metabolism of C. roseus. nih.govresearchhub.com By analyzing transcripts and metabolites at the single-cell level, researchers have confirmed and refined our understanding of the cell-type-specific partitioning of the MIA pathway. nih.govnih.gov For example, the biosynthesis of 7-deoxyloganic acid from geraniol (B1671447) is known to occur in the internal phloem-associated parenchyma (IPAP) cells of the leaves. nih.govnih.gov Multi-omics studies help to precisely map the expression of genes like this compound glucosyltransferase (7-DLGT) to these specific cells. nih.gov

Furthermore, integrating chromatin interaction data has revealed that genes in the MIA pathway are not only clustered on chromosomes but also co-located within the same topologically associated domains in the nucleus. nih.gov This spatial organization facilitates their co-regulation and has enabled the identification of new pathway components, such as a secologanin transporter. nih.gov Future systems biology research will aim to build predictive models of the entire MIA metabolic network. These models, informed by multi-omics data, could simulate the effects of genetic modifications or environmental changes, thereby guiding metabolic engineering efforts with greater precision. elsevierpure.comresearchgate.net

Potential for Enzyme Mining and Biocatalysis

The enzymes of the MIA pathway, including those involved with this compound, represent a rich resource for enzyme mining and biocatalysis. mpg.de These biocatalysts can be used in chemoenzymatic synthesis or within engineered microbial systems to produce valuable compounds. mpg.ded-nb.info The identification of this compound synthase (7DLS), a cytochrome P450 enzyme, was a critical step, as it removed a significant bottleneck for expressing the iridoid pathway in heterologous systems. nih.gov

Enzymes from this pathway are sought-after for their ability to perform complex chemical transformations with high specificity. mpg.de For instance, strictosidine (B192452) synthase, which condenses secologanin (a downstream product of this compound) with tryptamine, is already a "workhorse for biocatalytic applications" due to its interesting substrate promiscuity. mpg.de This promiscuity can be harnessed, and potentially enhanced through protein engineering, to generate novel alkaloid structures. mpg.de

Future research will focus on discovering and characterizing more enzymes from the diverse world of iridoid-producing plants. This "enzyme mining" could uncover biocatalysts with novel activities or improved properties (e.g., stability, efficiency). These enzymes could then be assembled into synthetic pathways in microorganisms like Saccharomyces cerevisiae (yeast) or Escherichia coli to produce not only natural MIAs but also "new-to-nature" derivatives with potentially enhanced therapeutic properties. nih.gov The development of whole-cell biocatalysts, which circumvents the need for costly enzyme purification and cofactor addition, is a particularly promising translational perspective. d-nb.info

Development of Engineered Plant Systems for Sustainable Production of MIAs